![molecular formula C10H12F3NO2 B13045873 (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13045873.png)
(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL: is a chiral compound featuring a trifluoromethoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and ®-1-phenylethylamine.
Reaction Conditions: The key steps include reductive amination and subsequent reduction. The reductive amination is carried out using a reducing agent like sodium triacetoxyborohydride in an organic solvent such as dichloromethane.
Purification: The product is purified using standard techniques like column chromatography to obtain the desired chiral compound with high enantiomeric purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it valuable in biochemical research.
Protein Interaction: It can be used to study protein-ligand interactions due to its unique structural features.
Medicine:
Drug Development: The compound’s chiral nature and functional groups make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Pharmacokinetics: Research on its pharmacokinetic properties can provide insights into its absorption, distribution, metabolism, and excretion.
Industry:
Agrochemicals: The compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Materials Science: It may find applications in materials science, particularly in the design of fluorinated materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL
- (1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL
- (1R,2R)-1-Amino-1-[4-(fluoromethoxy)phenyl]propan-2-OL
Comparison:
- Trifluoromethoxy vs. Difluoromethoxy: The trifluoromethoxy group provides greater electron-withdrawing effects compared to the difluoromethoxy group, potentially leading to higher reactivity and binding affinity.
- Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group introduces both electron-withdrawing and steric effects, whereas the trifluoromethyl group primarily provides electron-withdrawing effects.
- Trifluoromethoxy vs. Fluoromethoxy: The trifluoromethoxy group offers enhanced stability and lipophilicity compared to the fluoromethoxy group, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C10H12F3NO2 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1 |
Clave InChI |
NLUVRNHIPQPEQO-MUWHJKNJSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC=C(C=C1)OC(F)(F)F)N)O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)OC(F)(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


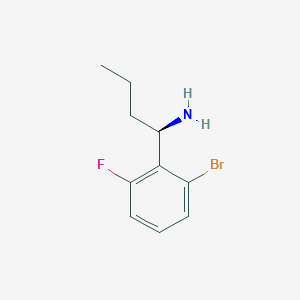



![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13045822.png)

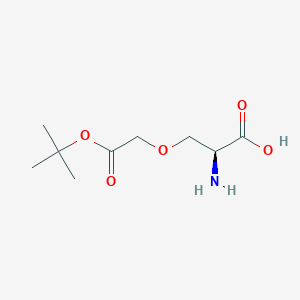
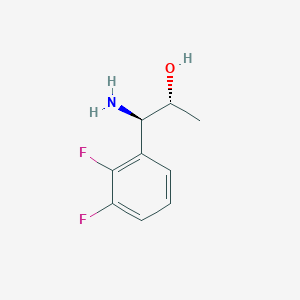
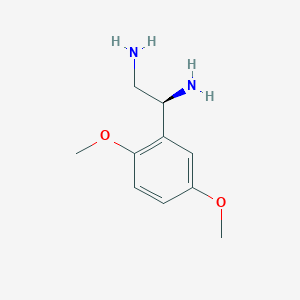
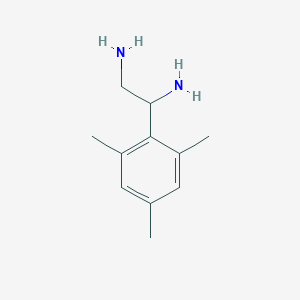

![2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045862.png)
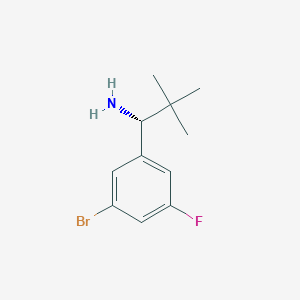
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy](/img/structure/B13045884.png)
